molecular formula C9H17N3O B15261515 octahydro-1H-indole-2-carbohydrazide

octahydro-1H-indole-2-carbohydrazide

Cat. No.: B15261515
M. Wt: 183.25 g/mol
InChI Key: LXLJJQNDKLQLTE-UHFFFAOYSA-N
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Description

Octahydro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound’s structure consists of an indole ring system that is fully saturated, making it an octahydro derivative, with a carbohydrazide functional group attached at the second position.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxo derivatives, and fully saturated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydro-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of octahydro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fully saturated indole ring system, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation can affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbohydrazide

InChI

InChI=1S/C9H17N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5,10H2,(H,12,13)

InChI Key

LXLJJQNDKLQLTE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(N2)C(=O)NN

Origin of Product

United States

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